(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Overview
Description
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . It is characterized by its two methoxy groups (-OCH3) attached to the benzene rings, making it a derivative of benzophenone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions, including the Friedel-Crafts acylation reaction. In this method, 2,4-dimethoxybenzene reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups on the benzene rings.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Typical reagents include halogens (e.g., Br2) and strong acids (e.g., H2SO4).
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzoic acid, 4-methoxybenzoic acid
Reduction: 2,4-Dimethoxyphenol, 4-methoxyphenol
Substitution: Brominated or nitro-substituted derivatives
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Bis(2,4-dihydroxyphenyl)methanone
(2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone
Bis(2,4-dimethoxyphenyl)methanone
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone , its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDVICZBGDMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291793 | |
Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-15-7 | |
Record name | 4038-15-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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